Carnallite

Description

Properties

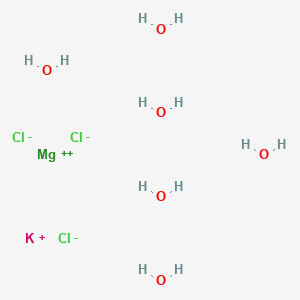

IUPAC Name |

magnesium;potassium;trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.K.Mg.6H2O/h3*1H;;;6*1H2/q;;;+1;+2;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALNZFJYSCMLBK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-].[Cl-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12KMgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157211 | |

| Record name | Carnallite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-27-0 | |

| Record name | Carnallite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carnallite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carnallite (K(MgCl3).6H2O) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Crystalline Architecture of Carnallite: A Technical Guide to Structure Refinement

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure refinement of carnallite (KMgCl₃·6H₂O), a hydrated potassium magnesium chloride of significant interest in geochemical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its crystallographic forms, experimental protocols for its synthesis and analysis, and detailed structural data.

Introduction to this compound and its Polymorphs

This compound is an evaporite mineral that crystallizes in two primary forms: a stable orthorhombic phase and a metastable monoclinic phase. Understanding the precise atomic arrangement within these structures is crucial for predicting their physical and chemical properties. This guide delves into the refined crystal structures of both polymorphs, providing a comparative analysis of their key structural parameters.

Data Presentation: Crystallographic Data for this compound Polymorphs

The following tables summarize the key crystallographic data obtained from the structure refinement of orthorhombic and monoclinic this compound.

Table 1: Unit Cell Parameters

| Crystal System | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Space Group | Reference |

| Orthorhombic | 16.119(3) | 22.472(4) | 9.551(2) | 90 | 90 | 90 | 3459.62 | 12 | Pnna | [1] |

| Monoclinic | 9.251(2) | 9.516(2) | 13.217(4) | 90 | 90.06(2) | 90 | 1163.7 | 4 | C2/c | [2] |

Table 2: Select Atomic Coordinates for Orthorhombic this compound (Schlemper et al., 1985)

| Atom | Wyckoff | x | y | z |

| K1 | 4c | 0.25 | 0 | 0.4988(2) |

| K2 | 8d | 0.0011(1) | 0.1283(1) | 0.2498(2) |

| Mg1 | 4d | 0.25 | 0.25 | 0.75 |

| Mg2 | 8d | 0.0000(1) | 0.3705(1) | 0.0000(2) |

| Cl1 | 8d | 0.1230(1) | 0.0000(1) | 0.2476(2) |

| Cl2 | 8d | 0.1268(1) | 0.2483(1) | 0.0000(2) |

| Cl3 | 8d | 0.1245(1) | 0.4975(1) | 0.2500(2) |

| Cl4 | 4c | 0.25 | 0 | 0.0000 |

| Cl5 | 8d | 0.0000(1) | 0.1250(1) | 0.0000(2) |

| O1 | 8d | 0.0991(3) | 0.3121(2) | 0.0000(5) |

| O2 | 8d | 0.0000(3) | 0.3750(2) | 0.2045(5) |

| O3 | 8d | 0.4010(3) | 0.1882(2) | 0.2500(5) |

| O4 | 8d | 0.2500(3) | 0.2500(2) | 0.0450(5) |

| O5 | 8d | 0.3490(3) | 0.3120(2) | 0.2500(5) |

| O6 | 8d | 0.1510(3) | 0.1880(2) | 0.2500(5) |

Table 3: Selected Bond Distances (Å) for Orthorhombic this compound

| Bond | Distance |

| K1-Cl | 3.154 - 3.321 |

| K2-Cl | 3.169 - 3.411 |

| Mg1-O | 2.027 - 2.053 |

| Mg2-O | 2.051 - 2.083 |

Experimental Protocols

Synthesis of this compound Crystals by Solvent Evaporation

High-quality single crystals of this compound suitable for X-ray diffraction can be synthesized using the solvent evaporation technique.[3][4]

Materials:

-

Potassium chloride (KCl)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution of MgCl₂·6H₂O at room temperature (approximately 23°C).

-

Slowly add KCl to the solution while stirring until no more KCl dissolves, ensuring a slight excess of the solid remains.

-

Filter the solution to remove any undissolved solids.

-

Transfer the clear solution to a shallow crystallization dish.

-

Cover the dish with a perforated film to allow for slow evaporation.

-

Place the dish in a vibration-free environment at a constant temperature.

-

Monitor the dish for the formation of pseudo-hexagonal orthorhombic crystals over several days to weeks.[3] For the metastable monoclinic form, rapid evaporation of a brine with a high MgCl₂ to KCl ratio may yield initial crystalline plates.[2]

Single-Crystal X-ray Diffraction and Structure Refinement

The determination of the crystal structure is achieved through single-crystal X-ray diffraction analysis.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a detector (e.g., CCD or CMOS). Data is collected at a controlled temperature (e.g., 293 K or 100 K) using monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected by rotating the crystal through a range of angles.[5][6]

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the Bragg reflections and apply corrections for Lorentz factor, polarization, and absorption. This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This involves determining the positions of the heavier atoms (K, Mg, Cl).

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using a full-matrix least-squares method.[7] This iterative process refines the atomic coordinates, anisotropic displacement parameters for non-hydrogen atoms, and isotropic displacement parameters for hydrogen atoms. The positions of hydrogen atoms are typically located from a difference Fourier map.[5] The refinement is complete when the shifts in the refined parameters are negligible and the agreement factors (e.g., R1, wR2) converge to low values.

Visualizations of Structural Relationships and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Coordination environment in the this compound crystal structure.

Caption: Workflow for this compound crystal structure determination.

References

- 1. mindat.org [mindat.org]

- 2. Crystallization of metastable monoclinic this compound, KCl·MgCl2·6H2O: missing structural link in the this compound family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

An In-depth Technical Guide to the Thermochemical Properties of Carnallite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of carnallite (KMgCl₃·6H₂O), a hydrated potassium magnesium chloride mineral.[1][2] A thorough understanding of these properties is crucial for its applications in various fields, including industrial chemical processes, geochemical modeling, and its potential use in thermochemical energy storage.[1]

Core Thermochemical Data

The fundamental thermochemical properties of this compound at standard conditions (298.15 K and 1 bar) are summarized in the table below. These values are essential for thermodynamic calculations and modeling of chemical reactions involving this compound.

| Property | Symbol | Value | Unit | Reference |

| Molar Mass | M | 277.85 | g·mol⁻¹ | [3] |

| Standard Molar Gibbs Free Energy of Formation | ΔGºf | -2529.666 | kJ·mol⁻¹ | [3] |

| Standard Molar Enthalpy of Formation | ΔHºf | -2944.700 | kJ·mol⁻¹ | [3] |

| Standard Molar Entropy | Sº | 439.476 | J·mol⁻¹·K⁻¹ | [3] |

| Molar Volume | Vº | 173.669 | cm³·mol⁻¹ | [3] |

Thermal Decomposition of this compound

The thermal decomposition of this compound is a complex, multi-step process primarily involving dehydration, which is the loss of its six water molecules of hydration.[4][5] This process is of significant interest for applications such as the production of anhydrous magnesium chloride for magnesium electrolysis and for thermochemical heat storage.[1][6]

The decomposition begins with an initial mass loss at approximately 351 K (78 °C), indicating the onset of partial thermal decomposition.[7] The dehydration proceeds in distinct stages, with the formation of lower hydrates as intermediates.[8][9] Under controlled conditions, a dihydrate (KMgCl₃·2H₂O) is a stable intermediate product.[8][9] Further heating leads to the complete removal of water.

However, at higher temperatures, typically above 300 °C, the decomposition is accompanied by hydrolysis, leading to the formation of magnesium hydroxychloride and the release of hydrogen chloride (HCl) gas.[8][10]

The overall decomposition can be summarized by the following reaction pathways:

-

Dehydration to Dihydrate: KMgCl₃·6H₂O(s) → KMgCl₃·2H₂O(s) + 4H₂O(g)

-

Complete Dehydration: KMgCl₃·2H₂O(s) → KMgCl₃(s) + 2H₂O(g)

-

Hydrolysis at Higher Temperatures: MgCl₂ (from KMgCl₃) + H₂O(g) → Mg(OH)Cl(s) + HCl(g)

A simplified logical diagram of the thermal decomposition pathway is presented below:

Experimental Protocols for Thermochemical Analysis

The thermochemical properties of this compound are primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of this compound as a function of temperature, providing insights into the dehydration and decomposition stages.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 10-20 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used, which consists of a high-precision balance and a furnace.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon, to prevent unwanted side reactions.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from room temperature to 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time. The resulting data is plotted as a thermogravimetric (TG) curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound, such as melting and dehydration, as a function of temperature.

Methodology:

-

Sample Preparation: A small, weighed amount of the this compound sample is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: A differential scanning calorimeter is used, which measures the difference in heat flow between the sample and the reference pan.

-

Heating Program: Both the sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. Endothermic and exothermic events in the sample result in peaks on the DSC curve. The area under a peak is proportional to the enthalpy change of the transition.

The following diagram illustrates a generalized experimental workflow for the thermochemical analysis of this compound.

References

- 1. gktoday.in [gktoday.in]

- 2. This compound | Cl3H12KMgO6 | CID 9925609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Thermoddem [thermoddem.brgm.fr]

- 4. US4224291A - Method of dehydrating this compound - Google Patents [patents.google.com]

- 5. DSpace [diposit.ub.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. [PDF] Thermodynamic properties and structural geometry of KMgCl 3 ·6H 2 O single crystals | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

The Geological Genesis of Carnallite Deposits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnallite (KMgCl₃·6H₂O), a hydrated potassium magnesium chloride, is a critical evaporite mineral with significant economic importance as a primary source of potash and magnesium. Its formation is constrained to specific and complex geological settings, primarily within marine evaporite basins. Understanding the intricate processes of this compound deposition, diagenesis, and the associated physicochemical parameters is paramount for resource exploration and exploitation. This technical guide provides an in-depth analysis of the geological formation of this compound deposits, detailing the depositional environments, geochemical signatures, and experimental synthesis protocols. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development who may utilize its derivatives.

Geological Setting and Mineralogy of this compound Deposits

This compound is a late-stage evaporite mineral, meaning it precipitates from highly concentrated brines after the deposition of less soluble minerals like carbonates (calcite and dolomite) and sulfates (gypsum and anhydrite), followed by halite (NaCl).[1][2] Its presence is indicative of an advanced stage of evaporation in a restricted marine basin.[3]

This compound deposits are typically found in association with a specific suite of evaporite minerals. These include:

-

Halite (NaCl)

-

Sylvite (KCl)[4]

-

Kainite (KMg(SO₄)Cl·3H₂O)[4]

-

Kieserite (MgSO₄·H₂O)[4]

-

Polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O)[4]

-

Anhydrite (CaSO₄)

These deposits are found in various locations globally, with notable occurrences in the Zechstein Basin of Germany, the Perm Basin in Russia, the Paradox Basin in the United States, and the Williston Basin in Canada.[3] These deposits primarily date from the Permian and Devonian periods.[3]

Depositional Environment

The formation of thick, economically viable this compound deposits requires a specific set of geological and climatic conditions:

-

Restricted Marine Basin: A partially isolated body of seawater, such as a lagoon or an epicontinental sea, is necessary to allow for the concentration of brines through evaporation.[1] The connection to the open ocean must be restricted to prevent the dilution of the concentrating brine.[1]

-

Arid Climate: The rate of evaporation must significantly exceed the rate of freshwater influx from precipitation and riverine input.[1][2]

-

Subsidence: The basin floor must subside at a rate that accommodates the accumulation of thick sequences of evaporite minerals.

The "bulls-eye" pattern is a common model for evaporite deposition in these basins, with the least soluble minerals (carbonates and sulfates) precipitating at the margins and the most soluble minerals (including this compound) precipitating in the center of the basin.[1]

Physicochemical Conditions of this compound Formation

The precipitation of this compound is governed by the specific chemical composition of the brine, temperature, and pressure.

Brine Composition

This compound precipitates from brines that are highly enriched in potassium and magnesium chlorides. This occurs after significant precipitation of halite has removed a large proportion of sodium chloride from the solution.[4] The table below summarizes the chemical composition of brines at the point of this compound precipitation from various studies.

| Ion/Compound | Concentration (wt%) - Qaidam Basin Brine | Concentration at Onset of Precipitation (Dead Sea Water Evaporation at 25°C)[5] |

| K⁺ | 0.62 | - |

| Na⁺ | 7.73 | - |

| Mg²⁺ | 1.39 | - |

| Cl⁻ | 15.83 | - |

| H₂O | 72.67 | - |

| KCl | 1.28 (in brine with 1% sulfate) | - |

| NaCl | 18.39 (in brine with 1% sulfate) | - |

| MgCl₂ | 4.35 (in brine with 1% sulfate) | - |

Table 1: Chemical Composition of this compound-Precipitating Brines.

Temperature and Pressure

Experimental studies have shown that this compound can be synthesized at various temperatures. Laboratory synthesis has been successfully conducted at room temperature (23-25°C) and at elevated temperatures (80-130°C).[6][7][8] In natural settings, the formation temperature of primary this compound is believed to be relatively low, with diagenetic and recrystallization processes occurring at temperatures between 25-50°C.[3]

Geochemical Signatures and Diagenesis

The geochemical composition of this compound and associated minerals can provide insights into the depositional environment and post-depositional alteration processes.

Isotopic Analysis

Stable isotope analysis of the hydration water within the this compound crystal structure (δD and δ¹⁸O) can be used to determine the isotopic composition and temperature of the parent brines.[3] Studies on the Prairie Formation in Saskatchewan, Canada, indicate that much of the this compound has been diagenetically altered by basinal fluids at low temperatures.[3]

Diagenetic Processes

Primary this compound deposits can undergo significant alteration after burial. Common diagenetic processes include:

-

Sylvinization: The incongruent dissolution of this compound can lead to the formation of secondary sylvite (KCl) and a magnesium-rich brine.[9][10] This process is often driven by the influx of less saline fluids.[3]

-

Recrystallization: Fluids migrating through the evaporite sequence can cause the recrystallization of this compound, altering its original texture and isotopic composition.[3]

Experimental Protocols for this compound Synthesis

The laboratory synthesis of this compound is crucial for understanding its formation under controlled conditions. Below is a generalized protocol based on the solvent evaporation technique described in the literature.[6]

Generalized Experimental Protocol for this compound Synthesis

Objective: To synthesize this compound crystals from a supersaturated brine solution.

Materials:

-

Potassium chloride (KCl)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Deionized water

-

Beakers

-

Stirring plate and stir bar

-

Petri dishes

-

Evaporation chamber or a fume hood with controlled airflow

Procedure:

-

Brine Preparation:

-

Prepare a solution with a specific molar ratio of KCl and MgCl₂·6H₂O. A common starting point is 1.5 mole percent KCl and 98.5 mole percent MgCl₂·6H₂O.[4]

-

Dissolve the salts in deionized water at a slightly elevated temperature to ensure complete dissolution. The final solution should be close to saturation.[6]

-

-

Crystallization:

-

Crystal Harvesting and Analysis:

-

Once crystals of sufficient size have formed, carefully remove them from the solution.

-

Wash the crystals quickly with a saturated solution to remove any adhering brine.

-

Dry the crystals and store them in an airtight container to prevent deliquescence.[4]

-

Characterize the synthesized crystals using techniques such as X-ray diffraction (XRD) to confirm the this compound phase.[6]

-

Note: The rate of evaporation, temperature, and initial brine concentration are critical parameters that will influence the size and quality of the resulting this compound crystals.[6]

Visualizing the Formation of this compound

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the geological formation of this compound.

Caption: Idealized mineral precipitation sequence in an evaporating marine basin.

Caption: Logical workflow of this compound formation and subsequent diagenetic alteration.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

The geological formation of this compound deposits is a multifaceted process requiring a precise combination of tectonic, climatic, and geochemical conditions. This technical guide has provided a comprehensive overview of the key factors governing the deposition and preservation of this compound, from the scale of sedimentary basins to the molecular level of crystal formation. The presented data tables and process diagrams offer a structured framework for understanding this complex system. For researchers and professionals, a thorough grasp of these geological principles is fundamental for the successful exploration, extraction, and utilization of this valuable mineral resource. Further research focusing on detailed diagenetic pathways and the influence of trace elements will continue to refine our understanding of these important deposits.

References

- 1. geo.libretexts.org [geo.libretexts.org]

- 2. geoweb.uwyo.edu [geoweb.uwyo.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 7. This compound synthesis from magnesium and potassium chloride solutions | Shevchuk | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 8. researchgate.net [researchgate.net]

- 9. mindat.org [mindat.org]

- 10. zarmesh.com [zarmesh.com]

An In-Depth Technical Guide to the Solubility of Carnallite in Brine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carnallite (KMgCl₃·6H₂O), a hydrated potassium magnesium chloride mineral, in various brine solutions. Understanding the solubility characteristics of this compound is crucial for its extraction, processing, and various industrial applications, including the production of potash fertilizers and magnesium metal.

Core Concepts of this compound Solubility

This compound is highly soluble in water and is known for its deliquescent nature, meaning it readily absorbs moisture from the air.[1] Its solubility in brine is a complex function of temperature, pressure, and the concentration of various ions in the solution, primarily potassium (K⁺), magnesium (Mg²⁺), sodium (Na⁺), and chloride (Cl⁻). The formation and dissolution of this compound are governed by the phase equilibria of the multicomponent salt-water systems.

The solubility of potassium chloride (KCl) is notably lower in mixed KCl-MgCl₂ brine solutions. High concentrations of magnesium ions (Mg²⁺) in the brine tend to reduce the dissolution rate of this compound.[2] Temperature plays a pivotal role; this compound typically precipitates from mixed salt solutions as the temperature is reduced.[2]

Quantitative Solubility Data

The solubility of this compound is best understood by examining the phase diagrams of relevant aqueous salt systems. The most critical system for this compound is the ternary KCl-MgCl₂-H₂O system. The following tables summarize the solubility data at different temperatures, representing the composition of the saturated brine in equilibrium with solid this compound.

Table 1: Solubility Data for the KCl-MgCl₂-H₂O System at 25°C

| Liquid Phase Composition (mass %) | Solid Phase in Equilibrium |

| KCl | MgCl₂ |

| 1.98 | 33.34 |

| 1.5 | 35.0 |

| 1.0 | 37.5 |

| 0.5 | 40.0 |

| 0.2 | 42.1 |

Table 2: Solubility Data for the KCl-MgCl₂-H₂O System at 50°C

| Liquid Phase Composition (mass %) | Solid Phase in Equilibrium |

| KCl | MgCl₂ |

| 3.0 | 34.5 |

| 2.5 | 36.0 |

| 2.0 | 38.0 |

| 1.5 | 40.5 |

| 1.0 | 42.8 |

Table 3: Solubility Data for the KCl-MgCl₂-H₂O System at 75°C

| Liquid Phase Composition (mass %) | Solid Phase in Equilibrium |

| KCl | MgCl₂ |

| 4.5 | 35.5 |

| 4.0 | 37.0 |

| 3.5 | 39.0 |

| 3.0 | 41.5 |

| 2.5 | 43.5 |

Experimental Protocols for Solubility Determination

The determination of this compound solubility in brine is typically carried out using the isothermal equilibrium method. This method involves establishing a state of equilibrium between the solid this compound phase and the brine solution at a constant temperature.

Isothermal Equilibrium Method

Objective: To determine the concentration of dissolved salts in a brine that is in equilibrium with solid this compound at a specific temperature.

Apparatus:

-

Constant temperature water bath or incubator

-

Sealed reaction vessels (e.g., glass flasks with stoppers)

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters)

-

Analytical instruments for ion concentration measurement (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for K⁺ and Mg²⁺, and titration for Cl⁻).

Procedure:

-

Preparation of Supersaturated Solution: A brine solution with an excess of solid this compound is prepared in a reaction vessel. The initial composition of the brine can be varied to study the effect of other salts like NaCl.

-

Equilibration: The vessel is placed in a constant temperature bath and stirred continuously. The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the liquid phase is fully saturated.

-

Sampling: After equilibration, the stirring is stopped, and the solid phase is allowed to settle. A sample of the clear supernatant liquid is carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.

-

Analysis: The collected brine sample is diluted to a known volume. The concentrations of K⁺, Mg²⁺, and Cl⁻ ions are then determined using appropriate analytical techniques.

-

Solid Phase Identification: The solid phase remaining in the vessel is also collected and analyzed (e.g., by X-ray diffraction) to confirm that it is indeed this compound and to check for the presence of other solid phases.

Solvent Evaporation Method

This method is primarily used for the synthesis of this compound crystals but can also provide qualitative information about its precipitation from a brine of a known initial composition.[2]

Objective: To crystallize this compound from a brine solution through slow evaporation of the solvent (water).

Apparatus:

-

Crystallization dishes or beakers

-

A controlled environment chamber or desiccator to regulate temperature and humidity.

Procedure:

-

Preparation of Saturated Brine: A brine solution is prepared by dissolving stoichiometric amounts of KCl and MgCl₂·6H₂O in distilled water at a specific temperature until saturation is reached.

-

Evaporation: The saturated solution is placed in a crystallization dish and left in a controlled environment to allow for slow evaporation of water.

-

Crystal Formation: As the water evaporates, the solution becomes supersaturated, leading to the nucleation and growth of this compound crystals.

-

Harvesting and Analysis: The formed crystals are harvested, dried, and can be analyzed to confirm their composition and structure.

Visualizations

Phase Diagram of the KCl-MgCl₂-H₂O System

The following diagram illustrates the phase relationships in the KCl-MgCl₂-H₂O system at 25°C. The different regions represent the conditions under which specific solid phases are in equilibrium with the brine.

Caption: Phase diagram for the KCl-MgCl₂-H₂O system at 25°C.

Experimental Workflow for Isothermal Solubility Determination

This diagram outlines the key steps involved in the experimental determination of this compound solubility using the isothermal equilibrium method.

Caption: Workflow for isothermal solubility determination.

Factors Affecting this compound Solubility

This diagram illustrates the logical relationships between the primary factors that influence the solubility of this compound in brine.

Caption: Key factors that affect this compound solubility in brine.

References

A Technical Guide to the Spectroscopic Analysis of Carnallite

Introduction

Carnallite is a hydrated potassium magnesium chloride evaporite mineral with the formula KMgCl₃·6(H₂O).[1] It is an important source of both potassium and magnesium, primarily mined from evaporite deposits worldwide.[1] Characterized by its deliquescent nature (absorbing moisture from the air) and typically massive to fibrous crystal habit, its detailed analysis is crucial for industrial processing, geochemical research, and quality control.[1] Spectroscopic techniques offer rapid, non-destructive, and highly detailed methods for characterizing the structural and compositional properties of this compound. This guide provides an in-depth overview of X-ray Diffraction (XRD), Raman Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Laser-Induced Breakdown Spectroscopy (LIBS) as applied to the analysis of this mineral.

X-ray Diffraction (XRD)

X-ray Diffraction is a cornerstone technique for identifying crystalline materials and determining their crystal structure. It works by directing X-rays onto a sample and measuring the scattering pattern, which is unique to the arrangement of atoms within the crystal lattice. For this compound, XRD is used to confirm its phase identity and determine precise structural parameters.

Experimental Protocol: Powder XRD

-

Sample Preparation:

-

A representative this compound sample is gently crushed and ground into a fine, homogenous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random crystal orientation.[2]

-

The powder is carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim to prevent errors in peak positions.

-

-

Instrument Configuration:

-

An automated powder diffractometer with a monochromatic radiation source (e.g., CoKα or CuKα) is used.[3]

-

The instrument is configured for a continuous scan over a specific 2θ range, for instance, from 10° to 80°.

-

Typical operating parameters include a voltage of 40 kV and a current of 40 mA.

-

-

Data Collection:

-

The sample is irradiated with the X-ray beam as it rotates through the 2θ range.

-

A detector records the intensity of the diffracted X-rays at each angle.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) is processed to identify the peak positions, intensities, and full width at half maximum (FWHM).

-

The phase is identified by comparing the experimental pattern with standard patterns from a reference database, such as the International Centre for Diffraction Data (ICDD).[4]

-

For detailed structural analysis, Rietveld refinement can be applied to the data to refine lattice parameters, atomic positions, and quantify phase abundances.[4]

-

Data Presentation: this compound XRD

Quantitative analysis of XRD patterns provides the following structural information for this compound.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Crystal System | Orthorhombic | [1][3] |

| Space Group | Pnna | [3] |

| Lattice Parameter (a) | 9.598 Å | [3] |

| Lattice Parameter (b) | 16.141 Å | [3] |

| Lattice Parameter (c) | 22.519 Å | [3] |

| Unit Cell Volume (V) | 3488.67 ų |[3] |

Table 2: Key X-ray Diffraction Peaks for Synthesized this compound (CoKα radiation)

| 2-Theta (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) | Reference(s) |

|---|---|---|---|---|

| 21.975 | 4.693 | 42.4 | 130 | [3] |

| 26.706 | 3.873 | 35.5 | 222 | [3] |

| 28.652 | 3.615 | 68.6 | 223 | [3] |

| 31.190 | 3.327 | 100 | 224 |[3] |

Vibrational Spectroscopy: Raman and FTIR

Vibrational spectroscopy probes the molecular vibrations of a material. Both Raman and FTIR spectroscopy provide a "molecular fingerprint" by identifying the vibrational modes of chemical bonds, making them excellent for studying the water molecules and the overall molecular structure of this compound.

Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of monochromatic light (from a laser) by molecules. The frequency shifts between the incident and scattered light correspond to the vibrational energies of the molecules. It is particularly sensitive to symmetric vibrations and is highly effective for aqueous systems, as water is a weak Raman scatterer.

-

Sample Preparation:

-

A small, representative crystal or a powdered sample of this compound is placed on a Raman-compatible substrate, such as a calcium fluoride (B91410) (CaF₂) window or a standard glass slide.[5]

-

No further preparation is typically needed, as the technique is non-destructive and requires minimal sample volume.

-

-

Instrument Configuration:

-

A Raman spectrometer equipped with a microscope is used to focus the laser onto a specific point on the sample.

-

A common excitation wavelength, such as 532 nm, is selected.[6]

-

The spectrometer is calibrated using a standard reference material (e.g., a silicon wafer).

-

Parameters such as laser power, acquisition time, and number of accumulations are optimized to achieve a high signal-to-noise ratio without causing sample degradation.

-

-

Data Collection:

-

The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer.

-

A filter is used to remove the intense Rayleigh scattered light (light scattered at the same frequency as the laser).

-

The detector records the Raman spectrum, which is a plot of intensity versus the Raman shift (in wavenumbers, cm⁻¹).

-

-

Data Analysis:

-

The spectrum is processed to remove background fluorescence and cosmic rays.

-

The positions and relative intensities of the Raman bands are identified.

-

These bands are assigned to specific molecular vibrations (e.g., O-H stretching, M-Cl bonds) by comparison with literature data for this compound and related hydrated minerals.

-

Table 3: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Assignment | Reference(s) |

|---|---|---|

| ~3427 | O-H stretching mode of water molecules | [7] |

| ~654 | Librational modes of water | [7] |

| ~121 | Lattice vibrations (e.g., K-Cl, Mg-Cl modes) |[7] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample. When the frequency of the IR radiation matches the vibrational frequency of a molecular bond, the radiation is absorbed. This technique is highly sensitive to polar functional groups, making it ideal for detecting the water of hydration in this compound.

-

Sample Preparation:

-

A small amount of this compound (1-2 mg) is ground to a fine powder (<2.5 µm) with ~200 mg of dry, IR-grade potassium bromide (KBr).[8]

-

The mixture is placed in a die and pressed under high pressure (approx. 10,000 psi) to form a thin, transparent pellet.[9] KBr is used as it is transparent in the mid-IR range.

-

-

Instrument Configuration:

-

An FTIR spectrometer is used. A background spectrum is collected first (using a blank KBr pellet or an empty sample chamber) to account for atmospheric CO₂ and H₂O, as well as instrumental effects.[9]

-

The spectrometer is typically set to scan the mid-IR region (4000 to 400 cm⁻¹).

-

-

Data Collection:

-

The KBr pellet containing the sample is placed in the spectrometer's sample holder.

-

The instrument measures the IR light that passes through the pellet.

-

The final absorbance spectrum is generated by ratioing the sample measurement against the background spectrum.

-

-

Data Analysis:

-

The positions (wavenumber), shapes, and intensities of the absorption bands in the spectrum are analyzed.

-

Bands are assigned to specific vibrational modes based on established correlation tables and spectral libraries for minerals.[7]

-

Table 4: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference(s) |

|---|---|---|

| ~3600 - 3000 | Broad band from O-H stretching vibrations of H₂O | [1][7] |

| ~2948 | O-H stretching or combination band |

| ~1630 | H-O-H bending (scissoring) mode of H₂O | |

Laser-Induced Breakdown Spectroscopy (LIBS)

LIBS is a type of atomic emission spectroscopy used for rapid elemental analysis. It operates by focusing a high-energy laser pulse onto the sample surface, which ablates a small amount of material and generates a high-temperature plasma. As the plasma cools, the excited atoms and ions within it emit light at characteristic wavelengths for each element. LIBS requires little to no sample preparation and can detect light elements (e.g., H, O) that are challenging for other techniques like X-ray Fluorescence (XRF).

Experimental Protocol: LIBS Analysis

-

Sample Preparation:

-

Solid this compound samples can be analyzed directly with no preparation. If the surface is contaminated, a few initial "cleaning" laser shots can be used to ablate the surface layer before data collection.

-

The sample is placed on the instrument's sample stage.

-

-

Instrument Configuration:

-

A LIBS system consists of a pulsed laser, focusing optics, light collection optics, and a spectrometer with a detector (often a charge-coupled device, CCD).

-

The laser energy, pulse duration, and spot size are set.

-

The timing of the data acquisition (gate delay) after the laser pulse is critical. An initial delay allows the plasma's continuous background emission to subside, improving the signal-to-noise ratio for the atomic emission lines.

-

-

Data Collection:

-

The laser is fired at the sample surface, creating the plasma.

-

After the set delay, the emitted light from the plasma is collected and transmitted to the spectrometer.

-

Spectra are typically collected from multiple laser shots and averaged to ensure reproducibility.

-

-

Data Analysis:

-

The resulting emission spectrum is analyzed to identify the characteristic spectral lines for various elements.

-

The presence of elements is confirmed by matching the observed emission peaks to spectral databases (e.g., NIST).

-

Quantitative analysis can be performed by creating calibration curves with standards of known composition or by using calibration-free methods.

-

Data Presentation: this compound LIBS

LIBS analysis confirms the elemental makeup of this compound.

Table 5: Elemental Composition of this compound and Expected LIBS Detection

| Element | Ideal Weight % | Key Expected Emission Lines (nm) | Reference(s) |

|---|---|---|---|

| Chlorine (Cl) | 38.28% | ~837.6 | |

| Oxygen (O) | 34.55% | ~777.4 (triplet) | |

| Potassium (K) | 14.07% | ~766.5, 769.9 (doublet) | |

| Magnesium (Mg) | 8.75% | ~279.5, 280.3, 285.2 |

| Hydrogen (H) | 4.35% | ~656.3 (H-alpha) | |

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the spectroscopic analysis of a this compound sample, integrating the four techniques described.

Caption: Generalized workflow for the multi-technique spectroscopic characterization of this compound.

References

- 1. "Water" Analysis in Minerals under IR Spectroscopy [jstage.jst.go.jp]

- 2. Mineral Spectroscopy - Hayes Research Group - Hayes Research Group [hayesresearchgroup.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. azomining.com [azomining.com]

- 5. Quantitative Mineral Analysis by FTIR Spectroscopy, | The Infrared and Raman Discussion Group [irdg.org]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. psi-k.net [psi-k.net]

An In-depth Technical Guide to the Carnallite Phase Diagram with KCl and MgCl₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ternary phase diagram of the potassium chloride (KCl), magnesium chloride (MgCl₂), and water (H₂O) system, with a focus on the formation and stability of carnallite (KCl·MgCl₂·6H₂O). This document summarizes key quantitative data, details experimental methodologies for phase diagram determination, and presents visual representations of the system's behavior and experimental workflows.

Introduction to the KCl-MgCl₂-H₂O System

The KCl-MgCl₂-H₂O system is of significant interest in various fields, including geology, chemical engineering, and materials science. The formation and decomposition of the double salt this compound are central to understanding the geochemistry of evaporite deposits and are crucial for the industrial production of potassium fertilizers and metallic magnesium. In the context of pharmaceutical and drug development, understanding the phase behavior of such salt systems can be relevant for formulation studies, crystallization processes, and the stability of hydrated compounds.

This compound is a hydrated double chloride of potassium and magnesium with the chemical formula KCl·MgCl₂·6H₂O.[1] It crystallizes in the orthorhombic system and is known for its incongruent dissolution in water, which means it dissolves to form a solution with a different composition than the solid, precipitating sylvite (KCl) in the process.[1] The phase relationships in this ternary system are typically represented by a triangular phase diagram at constant temperature and pressure.

Quantitative Data Presentation

The phase equilibrium data for the KCl-MgCl₂-H₂O system at 25°C (298.15 K) is summarized in the tables below. This data is essential for predicting the solid phases that will crystallize from a brine of a given composition at this temperature. The system at 25°C is characterized by three solid phases: potassium chloride (sylvite), magnesium chloride hexahydrate (bischofite), and the double salt this compound. These phases give rise to two invariant points: a eutectic point and a peritectic point.

Table 1: Invariant Points in the KCl-MgCl₂-H₂O System at 25°C

| Point Type | Invariant Point | Liquid Phase Composition (wt%) | Solid Phases in Equilibrium |

| Eutectic | E | ~2.0 | ~33.0 |

| Peritectic | P | ~0.5 | ~34.5 |

Note: The exact values for the invariant points can vary slightly between different literature sources. The values presented here are representative.

Table 2: Solubility Data for the Univariant Curves in the KCl-MgCl₂-H₂O System at 25°C

| Point on Curve | Liquid Phase Composition (wt%) | Solid Phase in Equilibrium |

| A (Saturation of KCl in H₂O) | 26.4 | 0 |

| ... (intermediate points on AE) | ... | ... |

| E (Eutectic) | ~2.0 | ~33.0 |

| ... (intermediate points on EP) | ... | ... |

| P (Peritectic) | ~0.5 | ~34.5 |

| ... (intermediate points on PB) | ... | ... |

| B (Saturation of MgCl₂ in H₂O) | 0 | 35.3 |

Note: A detailed set of data points for the univariant curves would require consulting specific experimental studies.

Experimental Protocols

The determination of phase diagrams for salt-water systems is primarily achieved through experimental methods that allow for the establishment of equilibrium between the liquid and solid phases. The isothermal method is a widely used and reliable technique.

Isothermal Equilibrium Method

The isothermal equilibrium method involves preparing a series of mixtures of the three components (KCl, MgCl₂, and H₂O) in sealed containers. These mixtures are then agitated in a constant temperature bath, typically at 25°C, for a prolonged period to ensure that thermodynamic equilibrium is reached.

Detailed Methodology:

-

Sample Preparation: A series of mixtures with varying compositions of KCl, MgCl₂, and distilled water are prepared in sealed glass vessels. The compositions should be chosen to cover the entire range of the phase diagram.

-

Equilibration: The sealed vessels are placed in a thermostatically controlled water bath maintained at 25°C ± 0.1°C. The mixtures are continuously agitated using a mechanical stirrer or shaker to facilitate the attainment of equilibrium. The equilibration time can range from several days to weeks, depending on the system.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the solid phases are allowed to settle. The clear supernatant liquid and the wet solid residue are then carefully separated for analysis.

-

Compositional Analysis of the Liquid Phase: The concentrations of K⁺ and Mg²⁺ ions in the saturated liquid phase are determined using appropriate analytical techniques.

-

Potassium (K⁺) Analysis: Flame Atomic Absorption Spectrometry (FAAS) or Ion Chromatography (IC) are commonly used for accurate determination of potassium concentration.[2][3]

-

Magnesium (Mg²⁺) Analysis: FAAS or complexometric titration with EDTA can be employed for the determination of magnesium concentration.[2]

-

-

Compositional Analysis of the Solid Phase (Wet Residue): The composition of the solid phase is determined using the Schreinemakers' method of wet residues. This involves analyzing the composition of the wet solid residue (a mixture of the equilibrium solid and adhering saturated solution). The tie-lines connecting the points representing the composition of the saturated solution and its corresponding wet residue will intersect at a point representing the composition of the pure solid phase.

-

Phase Identification: The solid phases are identified using techniques such as X-ray Diffraction (XRD) to confirm their crystal structures (sylvite, bischofite, or this compound).

Visualizations

The following diagrams illustrate the logical relationships within the this compound phase diagram and a typical experimental workflow for its determination.

Caption: Logical relationship of components and phases in the KCl-MgCl₂-H₂O system.

Caption: A typical experimental workflow for determining a ternary phase diagram.

Conclusion

This technical guide has provided a detailed overview of the this compound phase diagram within the KCl-MgCl₂-H₂O system at 25°C. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this important ternary system. The provided visualizations of the system's logic and experimental workflow further aid in the comprehension of the phase equilibria. A thorough understanding of these phase relationships is paramount for controlling crystallization processes, optimizing separation techniques, and ensuring the stability of hydrated salt compounds in various scientific and industrial applications.

References

Carnallite: A Comprehensive Technical Guide to its Natural Occurrence and Paragenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carnallite (KMgCl₃·6H₂O) is a hydrated potassium magnesium chloride and a significant evaporite mineral. This technical guide provides an in-depth exploration of its natural occurrence, paragenesis, and physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this mineral in their work. The guide summarizes key quantitative data, details experimental protocols for its synthesis, and illustrates its formational pathways.

Natural Occurrence

This compound is an uncommon double chloride mineral that forms under specific environmental conditions in evaporating seas or sedimentary basins.[1] It is a key component of marine evaporite deposits and is mined for both potassium and magnesium.[1][2] Notable deposits are found in locations such as the Stassfurt salt deposits in Germany, the Paradox Basin in Colorado and Utah, the Permian Basin in Russia, and the Williston Basin in Saskatchewan, Canada.[1][2] These deposits typically date from the Devonian through the Permian Periods.[1] In modern settings, this compound is precipitated from concentrated brines in evaporation pans, such as those utilized by Israel and Jordan for potash production from the Dead Sea.[1]

The formation of this compound occurs in the upper layers of marine salt deposits.[2][3] It is often considered an alteration product of pre-existing salts.[2][3] The geological environment required for its formation is an arid climate where the rate of water evaporation exceeds the rate of inflow, leading to the concentration of dissolved salts.[4][5]

Physicochemical Properties of this compound

This compound's distinct properties are crucial for its identification and processing. It is typically yellow to white, reddish, and sometimes colorless or blue.[1] The reddish color can be attributed to inclusions of hematite (B75146) (Fe₂O₃).[1][2] A key characteristic of this compound is its deliquescence, meaning it readily absorbs moisture from the air, and therefore specimens must be stored in airtight containers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Chemical Composition of this compound

| Element | Weight Percentage | Oxide | Weight Percentage |

| Potassium (K) | 14.07% | K₂O | 16.95% |

| Magnesium (Mg) | 8.75% | MgO | 14.51% |

| Chlorine (Cl) | 38.28% | ||

| Hydrogen (H) | 4.35% | H₂O | 38.90% |

| Oxygen (O) | 34.55% | ||

| Data sourced from Mineralogy Database.[6] |

Table 2: Physical and Optical Properties of this compound

| Property | Value |

| Mohs Hardness | 2.5[1][7] |

| Density | 1.602 g/cm³[1][2][7] |

| Crystal System | Orthorhombic[1][7] |

| Cleavage | None[1][6] |

| Fracture | Conchoidal[1][6] |

| Luster | Greasy[1][7] |

| Refractive Index | nα = 1.467, nβ = 1.476, nγ = 1.494[1] |

| Birefringence | 0.0270[1] |

| 2V Angle | 70°[1] |

Paragenesis of this compound

Paragenesis refers to the sequence in which minerals are formed. This compound is a late-stage evaporite mineral, precipitating after more common salts like calcite, dolomite, gypsum, anhydrite, and halite.[4][5] The precipitation sequence is dictated by the increasing concentration of solutes as water evaporates.

In controlled experiments evaporating seawater, minor carbonates begin to form when about 50% of the water remains.[5] Gypsum starts to precipitate when the volume is reduced to approximately 20%.[5] Halite follows at around 10% of the original volume.[5] this compound, along with other potassium and magnesium salts like sylvite and kainite, precipitates in the final stages of evaporation from the residual, highly concentrated brine.[1][4]

This compound is commonly found in association with a specific suite of minerals, including halite, sylvite, anhydrite, kainite, kieserite, and polyhalite.[1][2]

Paragenetic Sequence of Marine Evaporites

The following diagram illustrates the typical paragenetic sequence of minerals precipitating from the evaporation of seawater.

Caption: Paragenetic sequence of common marine evaporite minerals.

Experimental Protocols for this compound Synthesis

The synthesis of this compound in a laboratory setting is crucial for understanding its formation and for various industrial applications.

Synthesis by Slow Crystallization from Solution

This method mimics the natural process of this compound formation.

Objective: To produce synthetic this compound crystals from a solution of potassium chloride and magnesium chloride.

Materials:

-

Potassium chloride (KCl)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Deionized water

-

Crystallization dish

-

Stirring apparatus

-

Thermostatically controlled environment (e.g., incubator or water bath)

Methodology:

-

Prepare a solution with a specific molar ratio of KCl and MgCl₂·6H₂O. A common ratio is 1.5 mole percent KCl and 98.5 mole percent MgCl₂·6H₂O.[1][2]

-

Dissolve the salts in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Transfer the solution to a crystallization dish and place it in a thermostatically controlled environment set to 25°C.[1][2]

-

Allow the solution to slowly evaporate over several days to weeks. The slow evaporation rate is critical for the formation of well-defined crystals.

-

Monitor the dish for the formation of crystals. Once crystals of a desired size have formed, they can be carefully removed from the solution.

-

Due to the deliquescent nature of this compound, the synthesized crystals must be immediately stored in a desiccator or an airtight container.

Synthesis by Solvent Evaporation Technique

This method is used to grow larger, transparent this compound crystals.

Objective: To synthesize pseudo-hexagonal this compound crystals by controlled solvent evaporation.

Materials:

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl₂)

-

Deionized water

-

Beakers

-

Stirring plate and stir bar

-

Controlled environment chamber (temperature and humidity control)

Methodology:

-

Prepare separate saturated solutions of KCl and MgCl₂ in deionized water at room temperature (approximately 23°C).[8]

-

Mix the solutions in a beaker to achieve a brine with a high concentration of MgCl₂ and a stable concentration of K⁺. The presence of excess MgCl₂ reduces the solubility of KCl.[8]

-

Place the beaker in a controlled environment to allow for slow evaporation of the water. The temperature and humidity should be kept constant to promote steady crystal growth.

-

Introduce seed crystals of this compound to initiate crystallization if spontaneous nucleation is not desired.

-

Observe the growth of transparent, pseudo-hexagonal crystals over time.[8]

-

Once the crystals reach the desired size, they are harvested and stored in an airtight container.

Logical Workflow for this compound Precipitation from Brine

The industrial production of this compound often involves the controlled precipitation from complex brines. The following diagram illustrates a generalized workflow.

Caption: Generalized workflow for industrial this compound precipitation.

Conclusion

This compound is a mineral of significant geological and industrial importance. Its formation is restricted to specific evaporitic environments, and its paragenesis provides valuable insights into the geochemical evolution of ancient seas. A thorough understanding of its physicochemical properties and the ability to synthesize it under controlled conditions are essential for its effective exploitation as a source of potassium and magnesium, and for its potential applications in various scientific and industrial fields. This guide has provided a comprehensive overview of the natural occurrence and paragenesis of this compound, supported by quantitative data and detailed experimental protocols to serve as a valuable resource for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Formula, Structure, Properties, Uses and FAQs [vedantu.com]

- 3. This compound | Potash Mining, KCl & MgCl2 | Britannica [britannica.com]

- 4. ALEX STREKEISEN-Evaporite- [alexstrekeisen.it]

- 5. Evaporite - Wikipedia [en.wikipedia.org]

- 6. This compound Mineral Data [webmineral.com]

- 7. mindat.org [mindat.org]

- 8. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

Microscopic Identification of Carnallite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the microscopic techniques and experimental protocols for the unequivocal identification of carnallite (KMgCl₃·6H₂O), a deliquescent evaporite mineral. Accurate identification is crucial in various research and industrial applications, including geological studies, materials science, and pharmaceutical process control where it may occur as a byproduct. This document outlines the key crystallographic and optical properties of this compound, detailed sample preparation methods suitable for its water-soluble nature, and specific microchemical tests for the confirmation of its constituent elements.

Crystallographic and Optical Properties

This compound crystallizes in the orthorhombic system, although a metastable monoclinic form has also been reported.[1] Its optical properties are key to its identification under a petrographic microscope.

1.1 Summary of Optical Properties

| Property | Description | Value(s) |

| Crystal System | Orthorhombic[2][3][4] | - |

| Metastable Form | Monoclinic[1] | - |

| Habit | Usually massive to fibrous; rare pseudohexagonal tabular crystals.[2][5] | - |

| Color | Colorless to white, also yellow, reddish, or blue. Often colorless in transmitted light.[2][3][5][6] | - |

| Luster | Greasy[3][6] | - |

| Cleavage | None observed[2][3] | - |

| Fracture | Conchoidal[2][6] | - |

| Hardness (Mohs) | 2.5[2][3][5] | - |

| Specific Gravity | ~1.602 g/cm³[2][3][5] | - |

| Optical Class | Biaxial (+)[2][6][7] | - |

| Refractive Indices | nα = 1.465 - 1.467 | |

| nβ = 1.474 - 1.476 | ||

| nγ = 1.494 - 1.496[2][3][6][7] | ||

| Birefringence (δ) | 0.027 - 0.029 | |

| 2V Angle | Measured: 70°; Calculated: 66°[2][3][6] | - |

1.2 Microscopic Observations

Under plane-polarized light, this compound appears as colorless grains with low relief. A notable characteristic is the occasional presence of reddish inclusions of hematite (B75146) (Fe₂O₃), which can impart a reddish hue to the mineral.[2][5][6]

Under cross-polarized light, this compound exhibits first to second-order interference colors, consistent with its moderate birefringence. Due to its orthorhombic nature, it will show inclined extinction. Polysynthetic twinning can sometimes be developed by pressure.[6]

Experimental Protocols

Given this compound's deliquescent nature, meaning it readily absorbs moisture from the air and dissolves, specialized sample preparation techniques are imperative.[2][5]

2.1 Sample Preparation: Grain Mount

A grain mount is the recommended method for the microscopic examination of this compound as it avoids the extensive use of liquids inherent in thin sectioning.

Methodology:

-

Sample Comminution: Carefully crush a small, representative sample of the suspected this compound into fragments. Aim for grains between 0.1 and 0.5 mm for optimal viewing.

-

Mounting Medium: Use a non-aqueous mounting medium such as Canada Balsam or a suitable epoxy resin.

-

Slide Preparation: Place a small drop of the mounting medium on a clean glass microscope slide.

-

Grain Transfer: Using a fine-tipped needle or tweezers, transfer a small number of this compound grains into the mounting medium. Disperse the grains to avoid clumping.

-

Coverslip Application: Gently lower a coverslip over the mounting medium, taking care to avoid trapping air bubbles.

-

Curing: Allow the mounting medium to cure completely in a desiccator to protect the this compound from atmospheric moisture.

2.2 Microchemical Analysis

Microchemical tests provide definitive confirmation of the elemental composition of this compound. These tests are performed on a microscope slide and involve observing the formation of characteristic crystalline precipitates.

Test for Magnesium (Mg²⁺)

This test relies on the formation of ammonium (B1175870) magnesium phosphate (B84403), which precipitates as distinctive crystals.

Reagents:

-

Dilute Hydrochloric Acid (HCl)

-

Sodium Phosphate (Na₂HPO₄) solution

-

Ammonium Hydroxide (B78521) (NH₄OH) solution

Methodology:

-

Place a small grain of the sample on a clean microscope slide.

-

Add a small drop of dilute HCl to dissolve the grain. Gentle warming may be necessary.

-

Add a drop of sodium phosphate solution to the dissolved sample.

-

Introduce a drop of ammonium hydroxide solution adjacent to the mixture and allow the two drops to slowly merge.

-

Observe the formation of a white, crystalline precipitate under the microscope. Ammonium magnesium phosphate typically forms as dendritic, feathery, or X-shaped crystals.

Test for Potassium (K⁺)

The presence of potassium can be confirmed by the formation of a yellow precipitate of potassium cobaltinitrite.

Reagents:

-

Dilute Acetic Acid (CH₃COOH)

-

Sodium Cobaltinitrite (Na₃Co(NO₂)₆) solution

Methodology:

-

Dissolve a small grain of the sample in a drop of dilute acetic acid on a microscope slide.

-

Add a drop of sodium cobaltinitrite solution to the dissolved sample.

-

Observe the formation of a fine, yellow, crystalline precipitate. Potassium cobaltinitrite typically forms as small, isotropic, cubic crystals, which may appear as tiny squares or hexagons under the microscope.

References

- 1. Sample Types and Sample Preparation | Sensitive High Resolution Ion Microprobe - Reverse Geometry [shrimprg.stanford.edu]

- 2. ia800805.us.archive.org [ia800805.us.archive.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. geosciences.ed.ac.uk [geosciences.ed.ac.uk]

- 6. microlabgallery.com [microlabgallery.com]

- 7. NMBBMR Microprobe Lab - Instructions for Polishing Grain Mounts [geoinfo.nmt.edu]

An In-depth Technical Guide to the Structural and Mechanical Characterization of Carnallite

Audience: Researchers, Scientists, and Material Science Professionals

Introduction

Carnallite (KMgCl₃·6H₂O) is a hydrated potassium magnesium chloride mineral, categorized as an evaporite.[1][2] It is a significant natural source for both potassium and magnesium, primarily mined from marine salt deposits in locations such as Germany, Spain, Russia, and the southwestern United States.[1][2] The mineral is notable for its hygroscopic nature, readily absorbing moisture from the air, a property known as deliquescence.[2][3] This guide provides a comprehensive overview of the structural and mechanical properties of this compound, detailing the experimental protocols used for its characterization.

Structural Characterization

The fundamental arrangement of atoms and crystal lattice structure dictates many of the macroscopic properties of this compound. Its characterization is crucial for understanding its behavior during processing and for geotechnical considerations in mining.[3]

Crystallographic Data

This compound crystallizes in the orthorhombic system.[3][4] The structure consists of a network of corner- and face-sharing KCl₆ octahedra, with Mg(H₂O)₆ octahedra occupying the interstitial spaces.[1][2] This arrangement, while involving rare face-sharing, is stabilized by the water molecules that enclose the magnesium ions, preventing direct interaction between magnesium and chloride.[1][2] Recently, a metastable monoclinic form has also been identified during laboratory crystallization studies.[5]

The key crystallographic data for the stable orthorhombic phase of this compound are summarized below.

| Property | Value | References |

| Crystal System | Orthorhombic | [2][3][4] |

| Space Group | Pnna | [2][4][6] |

| Lattice Parameters | a = 16.119 Å | [4][6][7] |

| b = 22.472 Å | [4][6][7] | |

| c = 9.551 Å | [4][6][7] | |

| Unit Cell Volume (V) | 3459.62 ų | [4] |

| Formula Units (Z) | 12 | [7][8] |

| Interatomic Distances | Mg–H₂O: 0.204 - 0.209 nm | [1][2] |

| K–Cl: 0.317 - 0.331 nm | [1][2] |

Experimental Protocol: X-Ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary technique used to determine the crystal structure, phase composition, and lattice parameters of this compound.[8][9] The method is based on the principle of Bragg's Law (nλ = 2d sinθ), where the constructive interference of X-rays scattered by the crystalline lattice provides information about the interplanar spacing (d).[10]

Methodology:

-

Sample Preparation: A representative this compound sample is ground into a fine, homogeneous powder (typically <10 μm particle size) to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface. For synthetic this compound, crystals can be directly mounted.[8][11]

-

Instrument Setup: A powder diffractometer equipped with a copper (Cu Kα, λ ≈ 1.54 Å) or molybdenum X-ray source is used.[10][12] The instrument is calibrated using a standard reference material (e.g., silicon).

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The detector rotates around the sample, or in a coupled θ-2θ geometry, to measure the intensity of the diffracted X-rays at various angles.[10] A typical scan range for this compound would be from 10° to 90° 2θ with a step size of 0.02°.

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The peak positions are used to calculate the interplanar spacings (d-spacings). This pattern is then compared to a reference database (e.g., ICDD 24-869) for phase identification.[6][7] The lattice parameters are refined from the peak positions using specialized software.

Mechanical Characterization

The mechanical properties of this compound are of significant interest for mining operations and material handling. Geotechnically, this compound-bearing formations are known to be mechanically weak and susceptible to dissolution.[3]

Physical and Mechanical Properties

The key physical and mechanical properties are summarized in the table below.

| Property | Value | References |

| Mohs Hardness | 2.5 | [2][3][13] |

| Fracture | Conchoidal, Uneven | [3][4][14] |

| Cleavage | None Observed | [2][3][4] |

| Measured Density | 1.602 g/cm³ | [1][2][4] |

| Calculated Density | 1.587 - 1.598 g/cm³ | [1][2][4] |

| Luster | Vitreous to Greasy | [3][13][14] |

| Vickers Microhardness (Hv) | Varies with load (e.g., ~25-45 kg/mm ²) | [8][15] |

| Work Hardening Coefficient (n) | n > 1.6 (indicative of a soft material) | [15] |

Experimental Protocols

Microhardness and nanoindentation are key techniques for measuring the hardness and elastic modulus of a material on a small scale.[16] These methods are well-suited for this compound, especially for small synthetic crystals or individual grains within a larger matrix.

Methodology:

-

Sample Preparation: A this compound crystal with a flat, polished face (e.g., the {001} face) is selected.[8] The sample is securely mounted on a holder. The deliquescent nature of this compound requires testing to be performed in a controlled, low-humidity environment.

-

Instrument Setup: A microhardness tester fitted with a Vickers (diamond pyramid) indenter is used.[8][15] For nanoindentation, a system with a Berkovich (three-sided pyramid) tip is common.[17] The instrument's frame compliance and the indenter's area function are calibrated using a standard material like fused silica.[18]

-

Indentation Process:

-

Data Acquisition and Analysis:

-

For Microhardness: The diagonal lengths (d) of the residual indent are measured using an optical microscope. The Vickers Hardness (Hv) is calculated using the formula: Hv = 1.8544 * (P/d²).[15]

-

For Nanoindentation: The instrument continuously records the load (P) and displacement (h) during the entire process, generating a load-displacement (P-h) curve.[18] From the unloading portion of this curve, the material's stiffness and contact depth are calculated, which are then used to determine both the hardness and the reduced elastic modulus.[17][18]

-

Compression tests measure a material's behavior under crushing loads.[20] While standard for rocks and concrete, testing this compound is challenging due to its low strength and ductility.

Methodology (Adapted for Soft Minerals):

-

Sample Preparation: A cylindrical or cubical specimen of this compound with precise dimensions and parallel, smooth-finished ends is prepared. Given the difficulty in machining this compound, this step is critical and may require specialized techniques.

-

Test Setup: The specimen is placed centrally between the platens of a universal testing machine.[21]

-

Procedure: A compressive load is applied at a constant rate of displacement until the specimen fails.[21] The load and displacement are continuously recorded.

-

Analysis: The compressive strength is calculated by dividing the maximum load at failure by the original cross-sectional area of the specimen.[20] The stress-strain curve provides information on the material's elastic modulus and failure mode.

Tensile tests measure the force required to pull a specimen to the point of failure.[22] This is extremely difficult for a soluble, brittle material like this compound. Direct tensile methods are generally preferred over indirect methods (like the Brazilian test) for obtaining true tensile strength but require complex sample gripping.[23][24]

Methodology (Conceptual):

-

Sample Preparation: A "dog-bone" or dumbbell-shaped specimen is carefully machined from a larger this compound block.[25] This shape ensures that failure occurs in the central gauge section.

-

Test Setup: The specimen is mounted into specialized grips in a tensile testing machine, ensuring perfect alignment to avoid bending forces.[22][25]

-

Procedure: A tensile load is applied at a constant rate until the specimen fractures.[25] Load and elongation are recorded.

-

Analysis: Tensile strength is the maximum load divided by the initial cross-sectional area of the gauge section.[22]

Structure-Property Relationships

The observed properties of this compound are a direct consequence of its underlying crystal structure and chemical composition. The weak ionic and hydrogen bonds, the presence of water of hydration, and the specific orthorhombic arrangement of atoms lead to its characteristic low hardness, lack of cleavage, high solubility, and deliquescence.

References

- 1. This compound - Formula, Structure, Properties, Uses and FAQs [vedantu.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. gktoday.in [gktoday.in]

- 4. mindat.org [mindat.org]

- 5. Crystallization of metastable monoclinic this compound, KCl·MgCl2·6H2O: missing structural link in the this compound family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. scribd.com [scribd.com]

- 8. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 9. researchgate.net [researchgate.net]

- 10. tcd.ie [tcd.ie]

- 11. This compound (this compound) - Rock Identifier [rockidentifier.com]

- 12. physics.bu.edu [physics.bu.edu]

- 13. This compound Mineral Data [webmineral.com]

- 14. gemdb.net [gemdb.net]

- 15. researchgate.net [researchgate.net]

- 16. nanoscience.com [nanoscience.com]

- 17. Current View of Nanoindentation: Recent Developments and Application in Material Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. nrmca.org [nrmca.org]

- 21. concretenz.org.nz [concretenz.org.nz]

- 22. mtu.edu [mtu.edu]

- 23. A Direct Measurement Method for the Uniaxial Tensile Strength of Rock | MDPI [mdpi.com]

- 24. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 25. nextgentest.com [nextgentest.com]

The Influence of Tectonic Processes on the Crystallization and Post-Depositional Fate of Carnallite

An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the critical role tectonic forces play in the formation, stability, and transformation of carnallite (KMgCl₃·6H₂O). This compound, a hydrated potassium and magnesium chloride, is a significant evaporite mineral and a primary source of potassium for fertilizers.[1] Its crystallization and persistence in the geological record are intrinsically linked to tectonic activities that govern the formation of depositional basins, control pressure-temperature conditions, and drive post-depositional alteration and deformation. This document is intended for researchers and scientists in geology, geochemistry, and materials science.

Tectonic Controls on the Primary Crystallization Environment

The formation of this compound is confined to evaporitic environments, typically in closed basins or inland seas where saline water undergoes extensive evaporation.[2] Tectonic processes are the fundamental drivers in creating and shaping these specific geological settings.

-